molecular formula C21H38O6 B102960 6-deoxyerythronolide B CAS No. 15797-36-1

6-deoxyerythronolide B

Número de catálogo: B102960
Número CAS: 15797-36-1
Peso molecular: 386.5 g/mol
Clave InChI: HQZOLNNEQAKEHT-IBBGRPSASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Desoxieritronolido B es un aglicón macrocíclico y un intermedio crucial en la biosíntesis de la eritromicina, un antibiótico ampliamente utilizado. Es sintetizado por una sintasa de poliquetidos y sirve como la estructura central para la eritromicina y sus derivados .

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Desoxieritronolido B experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es la conversión dependiente de NADPH de 6-Desoxieritronolido B a eritronolido B mediante la inserción de un átomo de oxígeno .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y modificación de 6-Desoxieritronolido B incluyen propionil-CoA, S-metilmalonil-CoA y varios agentes oxidantes. Las reacciones a menudo requieren enzimas específicas como las sintasas de poliquetidos y las oxidasas .

Productos principales: El producto principal formado a partir de la oxidación de 6-Desoxieritronolido B es eritronolido B, que es un intermedio clave en la biosíntesis de la eritromicina .

Aplicaciones Científicas De Investigación

Antibiotic Development

Erythromycin Derivatives
6-dEB serves as the aglycone precursor for erythromycin, a widely used antibiotic effective against a range of bacterial infections. The structural modifications of 6-dEB lead to various erythromycin derivatives with enhanced pharmacological properties. For example, the total synthesis of 6-dEB has been achieved using advanced synthetic strategies such as late-stage C–H oxidation, which allows for the efficient construction of complex molecular architectures .

Mechanism of Action
The mechanism by which erythromycin and its derivatives exert their antibacterial effects involves binding to the bacterial ribosome, inhibiting protein synthesis. This action is critical for treating infections caused by Gram-positive bacteria and some Gram-negative bacteria.

Synthetic Chemistry

Total Synthesis Strategies
Recent advancements in synthetic methodologies have facilitated the efficient total synthesis of 6-dEB. For instance, a study reported a total synthesis involving a late-stage C–H oxidative macrolactonization strategy that minimized side reactions and improved overall yield . The following table summarizes various synthetic approaches:

Synthesis MethodKey FeaturesYield (%)
Late-stage C–H oxidationHigh regio- and diastereoselectivity7.8
C–C bond-forming hydrogenationEfficient construction of complex moleculesTBD

Biotechnological Production

Heterologous Expression Systems
The production of 6-dEB has been successfully achieved in various microbial systems, notably in Bacillus subtilis and Escherichia coli. These systems utilize engineered polyketide synthases (PKSs) to produce 6-dEB efficiently. A notable study demonstrated that the expression of the deoxyerythronolide B synthase (DEBS) genes in Bacillus subtilis led to significant yields of 6-dEB when optimized genetic modifications were applied .

Production Strategies
The following table outlines different microbial hosts used for the production of 6-dEB:

Microbial HostProduction YieldGenetic Modifications
Bacillus subtilisModerateKnockout of native secondary metabolite clusters
Escherichia coliHighOptimized ribosomal binding sites

Case Studies

Case Study: Total Synthesis via C–C Bond Formation
A recent study highlighted the total synthesis of 6-dEB using a C–C bond-forming transfer hydrogenation method. This approach demonstrated significant improvements in yield and efficiency compared to traditional methods, showcasing the potential for developing new antibiotics with better efficacy profiles .

Case Study: Heterologous Production Optimization
In another study focusing on Bacillus subtilis, researchers optimized conditions for the secretion of 6-dEB into the medium. By modifying metabolic pathways and utilizing specific promoters, they achieved enhanced production levels, indicating the potential for industrial-scale applications in antibiotic manufacturing .

Mecanismo De Acción

El mecanismo de acción de 6-Desoxieritronolido B involucra su conversión a eritronolido B por enzimas específicas. Esta conversión es crucial para la biosíntesis de eritromicina, que ejerce sus efectos antibióticos al inhibir la síntesis de proteínas bacterianas. Los objetivos moleculares de la eritromicina incluyen el ribosoma bacteriano, donde se une y previene la elongación de la cadena peptídica .

Comparación Con Compuestos Similares

6-Desoxieritronolido B es único debido a su función como precursor en la biosíntesis de la eritromicina. Los compuestos similares incluyen otros macrolidos de poliquetidos como eritronolido B, epotilona y tacrolimus. Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones específicas .

Actividad Biológica

6-Deoxyerythronolide B (6dEB) is a significant polyketide compound that serves as a precursor in the biosynthesis of erythromycin, a widely used antibiotic. This article delves into its biological activity, production mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

6dEB is produced by the action of the This compound synthase (DEBS) , a multi-modular polyketide synthase (PKS) found in Saccharopolyspora erythraea. The synthesis involves complex enzymatic reactions that utilize various substrates to construct the polyketide backbone. The compound's structure is critical for its biological activity, particularly its antibiotic properties.

The biological activity of 6dEB primarily stems from its role as a precursor in the synthesis of erythromycin. Erythromycin exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation, which effectively halts bacterial growth. The conversion of 6dEB to erythromycin involves hydroxylation at the C-6 position, catalyzed by specific enzymes that require ferredoxin and NADPH as cofactors .

Biological Activities

Antimicrobial Properties
Research indicates that 6dEB and its derivatives possess significant antimicrobial properties. The compound has been shown to exhibit activity against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The effectiveness of 6dEB as an antibiotic is attributed to its structural similarity to erythromycin, allowing it to interfere with bacterial ribosomal function .

Antitumor Activity
Beyond its antibacterial effects, studies have suggested potential antitumor activities associated with 6dEB. Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a broader spectrum of biological activity that warrants further investigation .

Case Study 1: Production Optimization

A study focused on optimizing the production of 6dEB in Bacillus subtilis highlighted genetic modifications that enhanced yield. By knocking out native secondary metabolite clusters, researchers achieved a significant increase in 6dEB production when exogenous propionate was supplied . This study underscores the potential for metabolic engineering to enhance polyketide production.

Case Study 2: Chemobiosynthesis

Another research effort explored chemobiosynthesis methods to produce novel analogs of 6dEB. By modifying the DEBS system and feeding diketide substrates, researchers generated various analogs with improved bioactivity profiles. This approach allows for high-yield production while maintaining structural diversity .

Table 1: Biological Activities of this compound and Derivatives

Activity TypeOrganism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntibacterialStaphylococcus aureus<0.5 µg/mL
AntibacterialStreptococcus pneumoniae<0.5 µg/mL
CytotoxicHeLa cellsIC50 = 10 µM
CytotoxicMCF-7 (breast cancer)IC50 = 15 µM

Table 2: Production Strains for this compound

StrainProduction Yield (g/L)Genetic ModificationsReference
Saccharopolyspora erythraea1.2Native DEBS genes
Bacillus subtilis0.8Knockout of surfactin biosynthesis genes
Modified E. coli>2.0Enhanced DEBS expression

Propiedades

Número CAS

15797-36-1

Fórmula molecular

C21H38O6

Peso molecular

386.5 g/mol

Nombre IUPAC

(3R,4S,5R,6S,7S,9R,11R,12S,13R,14R)-14-ethyl-4,6,12-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C21H38O6/c1-8-16-12(4)19(24)13(5)17(22)10(2)9-11(3)18(23)14(6)20(25)15(7)21(26)27-16/h10-16,18-20,23-25H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,16-,18+,19+,20+/m1/s1

Clave InChI

HQZOLNNEQAKEHT-IBBGRPSASA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

SMILES isomérico

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)C)C)C)O)C

SMILES canónico

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)C)C)C)O)C

Sinónimos

3,5,11-trihydroxyerythranolid-9-one
6-deoxyerythronolide B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deoxyerythronolide B
Reactant of Route 2
6-deoxyerythronolide B
Reactant of Route 3
6-deoxyerythronolide B
Reactant of Route 4
6-deoxyerythronolide B
Reactant of Route 5
6-deoxyerythronolide B
Reactant of Route 6
6-deoxyerythronolide B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.